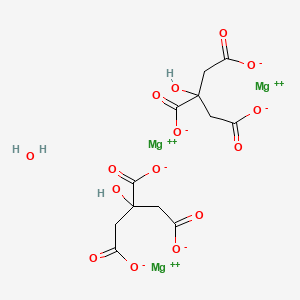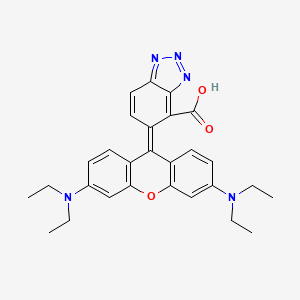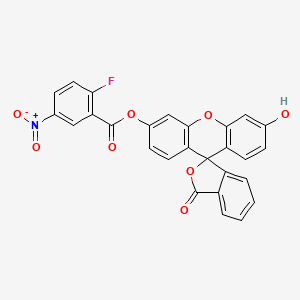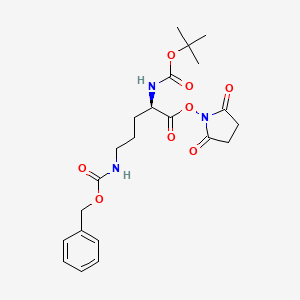
N-alpha-Methyl-D-serine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-alpha-Methyl-D-serine hydrochloride” is a derivative of D-serine . D-serine is a dextro amino acid present in neurons, astrocytes, and microglia . It is synthesized from L-serine by the enzyme serine racemase . D-serine is an unusual amino acid expressed in the mammalian brain . It is also an agonist and glycine mimic which is active at the strychnine-insensitive glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor as well as the inhibitory post-synaptic glycine receptor .
Synthesis Analysis
The biosynthesis of serine starts with the oxidation of 3-phosphoglycerate (an intermediate from glycolysis) to 3-phosphohydroxypyruvate and NADH by phosphoglycerate dehydrogenase . Reductive amination (transamination) of this ketone by phosphoserine transaminase yields 3-phosphoserine (O-phosphoserine) which is hydrolyzed to serine by phosphoserine phosphatase .Molecular Structure Analysis
The molecular formula of D-serine is C3H7NO3 . The molecular weight of D-serine is 105.09 . The SMILES string of D-serine isNC@HC(O)=O . The InChI of D-serine is 1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 . The InChI key of D-serine is MTCFGRXMJLQNBG-UWTATZPHSA-N . Chemical Reactions Analysis
D-serine is synthesized from L-serine by the enzyme serine racemase . Racemase also catalyzes the breakdown of D-serine into ammonia and pyruvate . It is oxidized to hydroxypyruvate by D-amino acid oxidase .Physical And Chemical Properties Analysis
D-serine is a white to off-white powder . It is soluble in water . The assay of D-serine is ≥98% (TLC) .Mecanismo De Acción
D-serine is a potent co-agonist at the NMDA glutamate receptor and has been the object of many preclinical studies to ascertain the nature of its metabolism, its regional and cellular distribution in the brain, its physiological functions and its possible clinical relevance . The regulation of NMDA receptor neurotransmission has been extensively studied, but many important questions still remain unsolved .
Safety and Hazards
D-serine can cause serious eye damage . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .
Direcciones Futuras
D-serine has been proposed to play a role as a key co-agonist for NMDA receptor activity and neurotoxicity . A surprising unique biosynthetic pathway for D-serine has been demonstrated, indicating the conservation of D-amino acid metabolism in mammals . D-serine was originally shown to be exclusively made in astrocytes, indicating a possible role as a gliotransmitter . Nevertheless, recent data indicate that D-serine has a neuronal origin as well, which raises several new questions on D-serine disposition . In the future, more research is needed to fully understand the role of D-serine in the brain and its potential therapeutic applications .
Propiedades
IUPAC Name |
(2R)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMGTWVKIIMRC-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CO)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-D-Ser-OH.HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)











